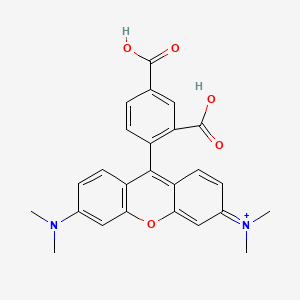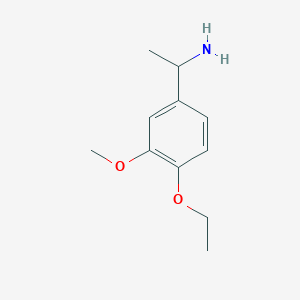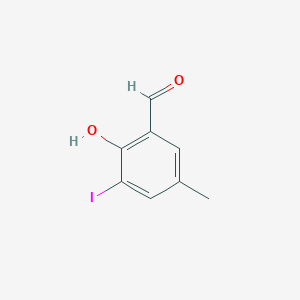
2-Hydroxy-3-iodo-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-iodo-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, iodine, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-iodo-5-methylbenzaldehyde typically involves the iodination of 2-Hydroxy-5-methylbenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium . The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-iodo-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2-Hydroxy-3-iodo-5-methylbenzoic acid.
Reduction: 2-Hydroxy-3-iodo-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-iodo-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-iodo-5-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylbenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Hydroxy-3-methylbenzaldehyde: Lacks the iodine atom and has different reactivity.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of an iodine atom, leading to different chemical properties
Uniqueness
2-Hydroxy-3-iodo-5-methylbenzaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a wider range of chemical transformations compared to its non-iodinated counterparts .
Properties
Molecular Formula |
C8H7IO2 |
|---|---|
Molecular Weight |
262.04 g/mol |
IUPAC Name |
2-hydroxy-3-iodo-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H7IO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 |
InChI Key |
JCTGTVROULXHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


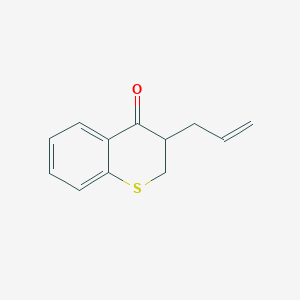
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
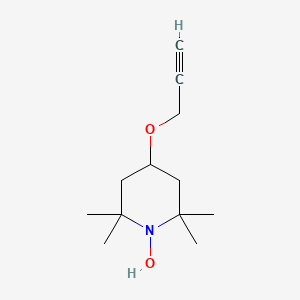
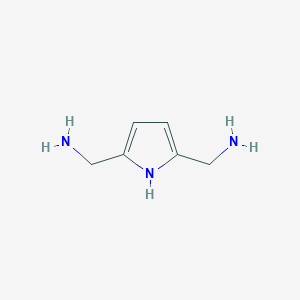

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)
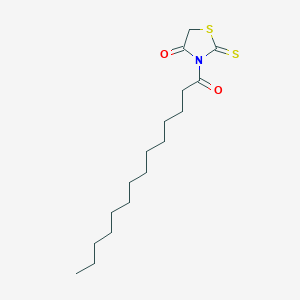
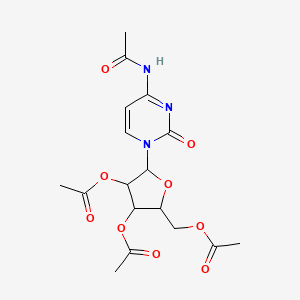
![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
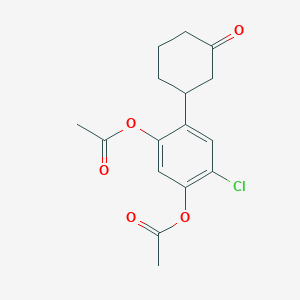
![N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine](/img/structure/B12519503.png)
